2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide is a chemical compound that belongs to the class of piperidine derivatives. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor. The compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. The compound has also been shown to reduce anxiety-like behavior in mice. In addition, it has been shown to increase the levels of the endocannabinoid anandamide in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide in lab experiments include its potent analgesic and anti-inflammatory effects, as well as its potential use in the treatment of neuropathic pain and anxiety disorders. The limitations of using the compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide. These include further studies on its mechanism of action, as well as its potential use in the treatment of other neurological disorders. In addition, future research could focus on the development of more efficient synthesis methods for the compound. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for a range of neurological disorders.
Synthesis Methods
The synthesis of 2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide involves the reaction of 2-chloroacetyl chloride with N-(2-aminoethyl)-2-(2-methoxyphenyl)butanamide in the presence of triethylamine. The reaction yields the desired compound as a white solid with a yield of 80-85%.
Scientific Research Applications
2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. The compound has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.
properties
IUPAC Name |
2-chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3/c1-15(17-5-3-4-6-18(17)26-2)13-20(25)23-11-8-16(9-12-23)7-10-22-19(24)14-21/h3-6,15-16H,7-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEJMNPJMGNQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)CCNC(=O)CCl)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide |
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